3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
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Overview
Description
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C24H28N2O. It is known for its unique structure, which includes two methylbutan-2-yl groups attached to a phenoxy group, and two nitrile groups attached to a benzene ring. This compound has various applications in scientific research and industry due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 1,2-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarbonitrile,3-[2,4-bis(1,1-dimethylpropyl)phenoxy]
- 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of two nitrile groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
651739-94-5 |
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Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H28N2O/c1-7-23(3,4)18-12-13-22(20(14-18)24(5,6)8-2)27-21-11-9-10-17(15-25)19(21)16-26/h9-14H,7-8H2,1-6H3 |
InChI Key |
UJXZWWQDJPTDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C(C)(C)CC |
Origin of Product |
United States |
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